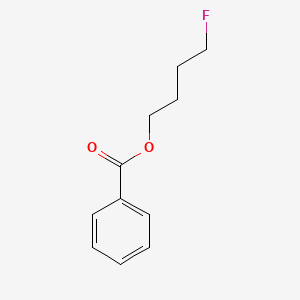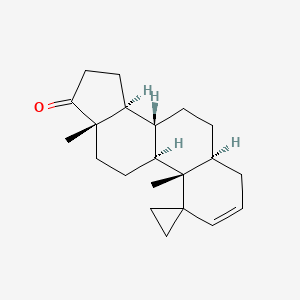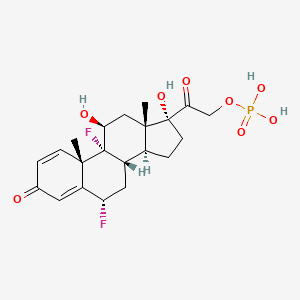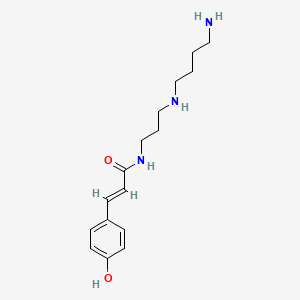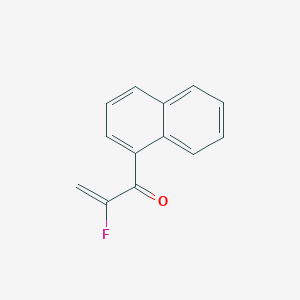
2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one is an organic compound belonging to the class of fluoroenones. This compound is characterized by the presence of a fluorine atom attached to the enone moiety, which is conjugated with a naphthalene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one can be achieved through an Umpolung Morita-Baylis-Hillman reaction. This method involves the substitution of an enone-α-H with a fluorine atom in a single step. The reaction is carried out at room temperature using a HF-pyridine complex as the fluoride source . The general procedure involves the following steps:
- Dissolve 1-(Naphthalen-2-yl)prop-2-en-1-one in dry acetonitrile.
- Add DABCO under a nitrogen atmosphere and stir the mixture.
- Sequentially add 2-Iodosyl-1,3-dimethylbenzene and Py•9HF to the reaction mixture.
- Monitor the reaction by TLC and, upon completion, add triethylamine.
- Purify the crude residue by silica gel flash chromatography to obtain the desired product .
Chemical Reactions Analysis
2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The enone moiety can participate in addition reactions with various reagents. Common reagents used in these reactions include HF-pyridine complex, DABCO, and triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one involves its interaction with molecular targets through its enone and fluorine moieties. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one can be compared with other fluoroenones and chalcone derivatives. Similar compounds include:
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: A chalcone derivative with similar structural features.
(E)-3-Mesityl-1-(naphthalen-2-yl)prop-2-en-1-one: Another chalcone derivative with a different substitution pattern. The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties.
Properties
CAS No. |
506437-50-9 |
|---|---|
Molecular Formula |
C13H9FO |
Molecular Weight |
200.21 g/mol |
IUPAC Name |
2-fluoro-1-naphthalen-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H9FO/c1-9(14)13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H2 |
InChI Key |
VXCBNCLKAVTLCO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)C1=CC=CC2=CC=CC=C21)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
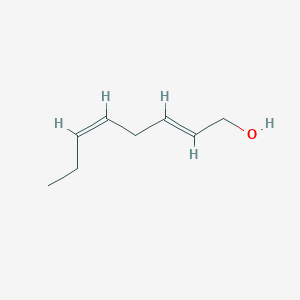
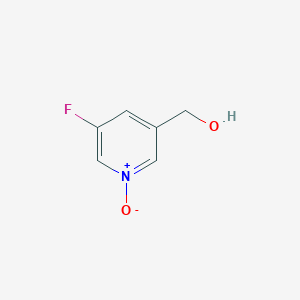
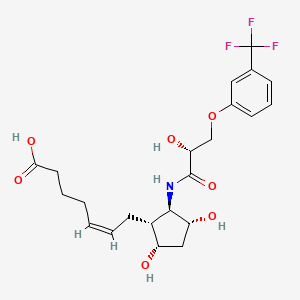

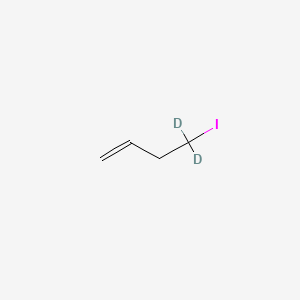
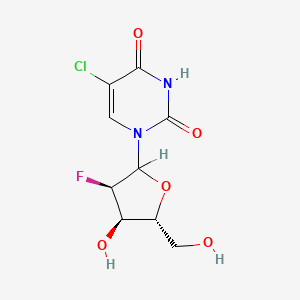
![Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13420098.png)
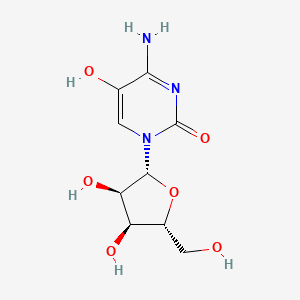
![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)
